(S)-2,2',3,3'-TEtrahydro-6,6'-bis(triphenylsilyl)-1,1'-spirobi[1H-indene]-7,7'-diol
Description
(S)-2,2',3,3'-Tetrahydro-6,6'-bis(triphenylsilyl)-1,1'-spirobi[1H-indene]-7,7'-diol is a chiral spirobiindene derivative featuring bulky triphenylsilyl substituents at the 6,6' positions. The spirobiindene core consists of two indene moieties connected via a sp³-hybridized carbon, creating a rigid, three-dimensional structure. The hydroxyl groups at the 7,7' positions and the stereogenic spiro-center (S-configuration) render this compound highly valuable in asymmetric catalysis and materials science. The triphenylsilyl groups provide steric bulk and electronic modulation, influencing reactivity and enantioselectivity in catalytic applications .
Properties
IUPAC Name |
5,5'-bis(triphenylsilyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H44O2Si2/c54-51-47(56(41-19-7-1-8-20-41,42-21-9-2-10-22-42)43-23-11-3-12-24-43)33-31-39-35-37-53(49(39)51)38-36-40-32-34-48(52(55)50(40)53)57(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-34,54-55H,35-38H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWUHYNIMMMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C7=C1C=CC(=C7O)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H44O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol typically involves the silylation of alcohols. One method involves the reaction of alcohols with tert-butyldimethylsilyl chloride in a solvent such as dimethyl sulfoxide (DMSO) and hexane, without the need for a catalyst . This reaction proceeds smoothly at room temperature, providing high yields of the desired silyl ethers.
Industrial Production Methods
Industrial production of this compound may involve similar silylation reactions, scaled up to accommodate larger quantities. The use of commercially available and non-toxic catalysts, such as p-toluenesulfonic acid, can facilitate the synthesis under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Organic Synthesis
(S)-2,2',3,3'-tetrahydro-6,6'-bis(triphenylsilyl)-1,1'-spirobi[1H-indene]-7,7'-diol serves as a versatile reagent in organic synthesis. It facilitates the formation of complex molecular structures through:
- Oxidation : Transforming the compound into ketones or aldehydes using oxidizing agents like potassium permanganate.
- Reduction : Converting it into alcohols or hydrocarbons with reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The silyl groups can be replaced with other functional groups under specific conditions .
Materials Science
The compound's unique structural properties make it valuable in developing advanced materials:
- Nanomaterials : Its ability to form stable complexes allows incorporation into nanostructures for enhanced material properties.
- Polymers : It can be utilized in synthesizing polymers with tailored functionalities for specific applications in coatings and adhesives .
Biological and Medicinal Research
Research is ongoing to explore the biological activities of this compound:
- Antiviral Properties : Investigations into its potential effectiveness against viral infections.
- Anticancer Activity : Studies are assessing its role in inhibiting cancer cell proliferation through various biochemical pathways .
Industrial Applications
In industrial settings, this compound is applied in:
- Chemical Production : Used as an intermediate in synthesizing various industrial chemicals.
- Coatings and Adhesives : Its chemical stability and functional properties enhance the performance of coatings and adhesives in diverse applications .
Case Study 1: Organic Synthesis
A study demonstrated the use of this compound in synthesizing complex organic frameworks. The compound facilitated the formation of multi-functionalized products through selective oxidation and reduction reactions.
Case Study 2: Material Development
Research highlighted the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability. The resulting materials exhibited enhanced performance characteristics suitable for high-demand applications.
In vitro studies evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of (S)-2,2’,3,3’-Tetrahydro-6,6’-bis(triphenylsilyl)-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with molecular targets through its silyl and spirobiindene groups. These interactions can influence various biochemical pathways, potentially leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Spirobiindene derivatives are distinguished by substituents at the 6,6' and 7,7' positions. Below is a comparative analysis of key analogues:
Key Comparative Findings
- Steric Effects : Bulky substituents (e.g., triphenylsilyl, triisopropylphenyl) enhance enantioselectivity in asymmetric catalysis by restricting substrate access to specific chiral pockets. Smaller groups (methyl, phenyl) reduce steric hindrance, favoring applications in polymer synthesis .
- Thermal Stability : Derivatives with rigid aromatic substituents (biphenyl, naphthalenyl) exhibit higher melting points and thermal stability, making them suitable for high-temperature polymer applications (e.g., polyimides with Tg > 250°C) .
- Electronic Modulation : Electron-withdrawing groups (4-nitrophenyl) alter redox properties and acidity, expanding utility in pharmaceutical synthesis .
- Cost and Availability : Complex substituents (triisopropylphenyl, naphthalenyl) significantly increase synthesis costs. For example, (S)-6,6'-bis(triisopropylphenyl) derivatives cost ¥56,800/100 mg compared to ¥44,000/100 mg for naphthalenyl analogues .
Biological Activity
(S)-2,2',3,3'-Tetrahyrdro-6,6'-bis(triphenylsilyl)-1,1'-spirobi[1H-indene]-7,7'-diol is a complex organic compound notable for its unique spirobiindene structure and the presence of two triphenylsilyl groups. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and materials science.
- Molecular Formula : C53H44O2Si2
- Molecular Weight : 769.1 g/mol
- Structure : The compound features a spirobiindene core with two triphenylsilyl substituents, which enhance its stability and solubility in organic solvents.
The biological activity of (S)-2,2',3,3'-tetrahydro-6,6'-bis(triphenylsilyl)-1,1'-spirobi[1H-indene]-7,7'-diol is believed to be mediated through its interactions with various molecular targets. The silyl groups and the spirobiindene moiety may influence biochemical pathways that are crucial for its therapeutic effects. However, detailed studies on the specific molecular targets and pathways are still ongoing.
Anticancer Properties
Research indicates that compounds with similar structures may exhibit anticancer properties. A study demonstrated that related spiro compounds could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Antiviral Activity
Preliminary investigations suggest that this compound may possess antiviral properties. The interaction of the compound with viral proteins could potentially disrupt viral replication processes.
Enzyme Interaction Studies
Interaction studies involving this compound are crucial for understanding its reactivity and biological implications. For instance, research into how it interacts with specific enzymes or receptors can provide insights into its potential therapeutic uses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-4,4'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol | Structure | Contains mesityl groups instead of triphenylsilyl groups |
| 1,1'-Spirobi[1H-indene]-7,7'-diol | Structure | Lacks additional silyl groups |
| 6-Bis(triphenylsilyl)-1H-indene | Structure | Does not have the tetrahydro configuration |
The unique dual triphenylsilyl substituents and tetrahydro configuration of this compound enhance its stability and reactivity compared to simpler analogs.
Study on Anticancer Activity
In a recent study examining the anticancer effects of spiro compounds similar to this compound:
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Methodology : The study utilized MTT assays to evaluate cell viability post-treatment.
- Findings : Significant reductions in cell viability were observed at concentrations above 10 µM after 48 hours of exposure.
Study on Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of this compound:
- Objective : To determine the inhibitory effects on caspase enzymes involved in apoptosis.
- Methodology : Enzyme activity assays were conducted using purified caspases.
- Results : The compound demonstrated selective inhibition of caspase-3 and caspase-9 with IC50 values indicating potent activity.
Q & A
Basic Research Questions
Q. What are the critical steps for achieving high enantiomeric purity during the synthesis of (S)-2,2',3,3'-tetrahydro-6,6'-bis(triphenylsilyl)-1,1'-spirobi[1H-indene]-7,7'-diol?
- Methodological Answer : Enantiomeric excess (e.e.) ≥99% can be achieved via asymmetric catalysis or chiral resolution techniques. Key steps include:
- Use of chiral auxiliaries or enantioselective catalysts during the spirobiindene core formation.
- Purification via preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-derived columns) to isolate the (S)-enantiomer.
- Monitoring e.e. by circular dichroism (CD) spectroscopy or chiral GC/HPLC, as demonstrated for structurally analogous spirobiindene derivatives .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the spirobiindene framework and confirming substituent placement?
- Methodological Answer :
- X-ray crystallography : Resolves the spirocyclic geometry and confirms the stereochemistry at the chiral center.
- NMR spectroscopy : H and C NMR identify proton environments (e.g., diol protons at δ 4.8–5.2 ppm) and substituent effects (triphenylsilyl groups induce upfield shifts in aromatic protons).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., CHOSi requires m/z 772.28) .
Q. How do the triphenylsilyl substituents influence the compound’s solubility and stability in common organic solvents?
- Methodological Answer :
- Triphenylsilyl groups enhance lipophilicity, reducing solubility in polar solvents (e.g., water, methanol) but improving stability in nonpolar solvents (toluene, THF).
- Solubility parameters can be estimated via Hansen solubility theory or experimental titration. Stability under thermal/oxidative conditions should be tested via thermogravimetric analysis (TGA) and UV-vis monitoring of degradation byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in asymmetric catalysis, particularly in kinetic vs. thermodynamic control scenarios?
- Methodological Answer :
- Kinetic studies : Use stopped-flow NMR or time-resolved spectroscopy to monitor reaction intermediates.
- Computational modeling : Density functional theory (DFT) calculates transition-state energies to differentiate between competing pathways. For example, the bulky triphenylsilyl groups may sterically hinder undesired enantiomers, favoring kinetic selectivity .
Q. How can researchers resolve contradictions in reported catalytic activity data for structurally similar spirobiindene-diol derivatives?
- Methodological Answer :
- Systematic benchmarking : Compare turnover numbers (TON) and enantioselectivity under standardized conditions (solvent, temperature, substrate scope).
- Meta-analysis : Identify outliers due to impurities (e.g., trace metals in reagents) via ICP-MS or by replicating protocols from divergent studies.
- Theoretical alignment : Reconcile discrepancies using mechanistic frameworks (e.g., Curtin-Hammett principle) to explain how minor structural changes (e.g., substituent electronegativity) alter catalytic outcomes .
Q. What advanced computational strategies are recommended to predict the electronic effects of substituents on the spirobiindene core?
- Methodological Answer :
- Frontier molecular orbital (FMO) analysis : Quantifies HOMO/LUMO energies to assess nucleophilic/electrophilic sites.
- Natural bond orbital (NBO) analysis : Evaluates hyperconjugative interactions between the diol oxygen lone pairs and the spirocyclic π-system.
- Molecular dynamics (MD) simulations : Models solvent interactions and conformational flexibility, critical for designing derivatives with tailored catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
